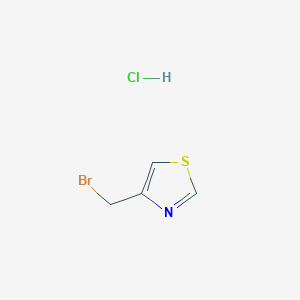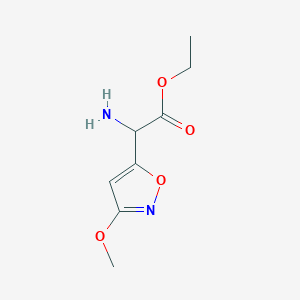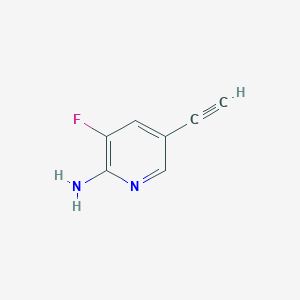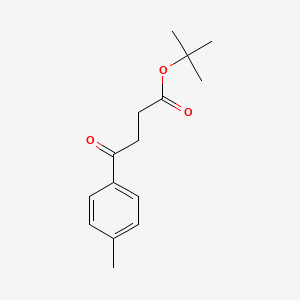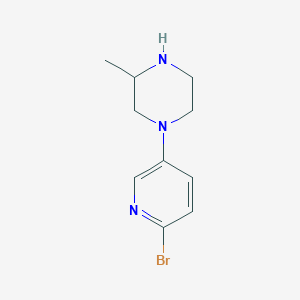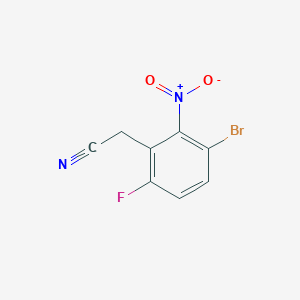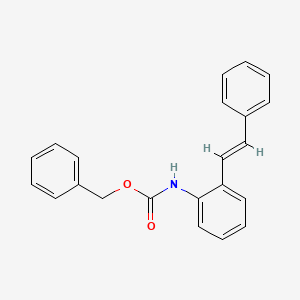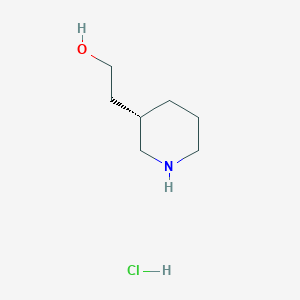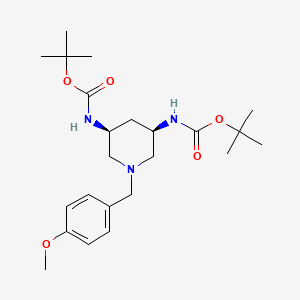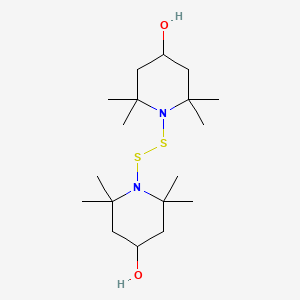
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is a chemical compound known for its unique structural properties and diverse applications. It is characterized by the presence of two 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl groups connected by a disulfide bond. This compound is often used in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide typically involves the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of esters or ethers depending on the electrophile used.
Applications De Recherche Scientifique
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative damage.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide exerts its effects is primarily through its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the disulfide bond, which can undergo redox cycling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
Bis(2,2,6,6-tetramethylpiperidin-1-yl)trisulfide: Another compound with a similar structure but with a trisulfide bond, used in dynamic covalent chemistry.
Uniqueness
Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide is unique due to its specific disulfide bond, which provides distinct redox properties. This makes it particularly effective in applications requiring robust antioxidant activity and stability under various conditions.
Propriétés
Formule moléculaire |
C18H36N2O2S2 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
1-[(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfanyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C18H36N2O2S2/c1-15(2)9-13(21)10-16(3,4)19(15)23-24-20-17(5,6)11-14(22)12-18(20,7)8/h13-14,21-22H,9-12H2,1-8H3 |
Clé InChI |
CPSYKPDAYFNVNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1SSN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


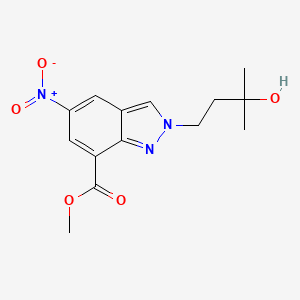
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
